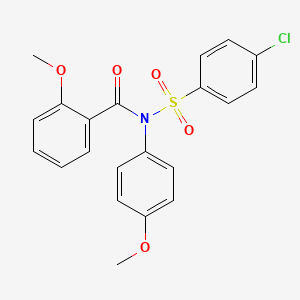

N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide

Description

Historical Context of Sulfonamide-Benzamide Hybrid Compounds

The development of sulfonamide drugs in the early 20th century marked a turning point in treating bacterial infections. Sulfanilamide, the first synthetic sulfonamide, demonstrated that simple aromatic sulfonamides could inhibit bacterial growth by interfering with folate synthesis. By the 1930s, derivatives such as sulfapyridine further expanded therapeutic applications, notably curing previously lethal pneumococcal pneumonias. These advancements underscored the potential of sulfonamides as a scaffold for drug development.

Parallel to sulfonamide research, benzamide derivatives emerged as bioactive molecules with applications in analgesia and enzyme inhibition. The fusion of sulfonamide and benzamide motifs began in the mid-20th century, driven by the need to enhance pharmacokinetic properties and target specificity. For instance, hybrid molecules combining sulfonamide’s antibacterial activity with benzamide’s enzyme-inhibiting capabilities were synthesized to address multidrug resistance.

The compound N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide exemplifies this hybridization trend. Its design leverages sulfonamide’s ability to bind bacterial enzymes and benzamide’s structural rigidity, which stabilizes interactions with biological targets. Historical synthetic approaches, such as reacting sulfonyl chlorides with amines or acylating benzamide intermediates, laid the groundwork for modern methods used to produce this compound.

Structural Uniqueness and Functional Group Synergy

This compound features four critical functional groups:

- Sulfonamide group (-SO₂NH-) : Imparts antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate in bacterial folate synthesis.

- Benzamide core (-C₆H₄-CONH-) : Enhances binding affinity to target proteins through π-π stacking and hydrogen bonding.

- 4-Chlorophenyl moiety : Introduces electron-withdrawing effects, stabilizing the sulfonamide group and modulating solubility.

- Methoxy groups (-OCH₃) : Improve lipophilicity and membrane permeability, critical for bioavailability.

The synergy between these groups is evident in the compound’s electronic and steric properties. The sulfonamide’s sulfonyl group withdraws electrons, enhancing the benzamide’s electrophilicity and facilitating interactions with nucleophilic residues in enzyme active sites. Meanwhile, the 4-chlorophenyl and methoxy substituents fine-tune the molecule’s polarity, balancing solubility and cellular uptake.

Synthetic routes to this compound often begin with benzene derivatives. For example, nitration and reduction yield aniline intermediates, which undergo sulfonation and acylation to form the sulfonamide-benzamide backbone. A representative synthesis involves:

- Sulfonation of 4-chlorobenzenesulfonyl chloride with ammonia to form the sulfonamide intermediate.

- Acylation of 4-methoxyaniline with 2-methoxybenzoyl chloride.

- Coupling the sulfonamide and benzamide intermediates via nucleophilic substitution.

This multi-step process highlights the precision required to integrate diverse functional groups while maintaining chemical stability.

Properties

IUPAC Name |

N-(4-chlorophenyl)sulfonyl-2-methoxy-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO5S/c1-27-17-11-9-16(10-12-17)23(21(24)19-5-3-4-6-20(19)28-2)29(25,26)18-13-7-15(22)8-14-18/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNHZJRDYHERAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid pathway provides a high yield and is considered eco-friendly. The reaction is performed under mild conditions, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of solid acid catalysts. These catalysts are prepared via a two-step procedure and are reusable, which enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Synthesis and Structural Characteristics

N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide can be synthesized through various chemical pathways involving sulfonylation reactions. The compound's structure features a sulfonamide functional group, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxy-N-(4-methoxyphenyl)aniline under basic conditions, leading to the formation of the desired benzamide derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing sulfonamide moieties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various cancer cell lines. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, particularly in ovarian and colon cancer models .

The mechanism of action often involves the inhibition of specific kinases and other enzymes that are crucial for cancer cell survival and proliferation. For example, certain sulfonamide derivatives have been shown to target vascular endothelial growth factors and platelet-derived growth factors, which are essential for tumor angiogenesis .

Antibacterial Properties

Sulfonamides, including those with similar structures to this compound, have demonstrated antibacterial activity against a range of pathogens. Their mechanism typically involves the inhibition of bacterial folate synthesis, which is vital for DNA replication and cell division . This makes them useful in treating bacterial infections.

Case Studies and Research Findings

Several studies have documented the effectiveness of related compounds in clinical settings:

- Study on Anticancer Agents : A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and tested against human ovarian cancer cell lines (A2780) and colon cancer cell lines (HCT-116). One compound exhibited a GI50 value of 1.9 µM against pancreatic carcinoma (MIA PaCa-2), indicating significant antiproliferative effects .

- Antibacterial Efficacy : Research has shown that modifications to the sulfonamide structure can enhance antibacterial activity against resistant strains, suggesting a potential pathway for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methoxy groups play crucial roles in its binding affinity and activity. It is believed to exert its effects by inhibiting certain enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

Chlorine and Methoxy Positioning

Sulfonyl vs. Carbonyl Linkages

Key Insight : Sulfonyl linkages provide rigidity and resistance to tautomerism compared to thioamides, which exhibit dynamic equilibria affecting reactivity .

Molecular Geometry

Dihedral Angles and Planarity

Key Insight : Para-substituted methoxy/chloro groups in the target compound likely promote coplanar aromatic rings, facilitating intermolecular interactions in crystal packing or biological targets.

Biological Activity

N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide, a compound with potential pharmaceutical applications, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C22H20ClNO6S

- Molecular Weight : 445.91 g/mol

This compound features a sulfonamide functional group, which is known for its role in various biological activities, particularly in the field of medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related benzamide derivatives. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis B Virus (HBV). The mechanism involves the enhancement of intracellular levels of APOBEC3G (A3G), a cytidine deaminase that inhibits viral replication .

Key Findings :

- Compound IMB-0523 : A derivative similar to this compound demonstrated significant anti-HBV activity in vitro and in vivo .

- Mechanism : Increased A3G levels lead to inhibited HBV replication, indicating a potential therapeutic pathway for chronic HBV infections.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research indicates that benzamide derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| IMB-0523 | HCT-15 | < 10 | Induction of apoptosis |

| Other Derivatives | A-431 | < 5 | Cell cycle arrest and apoptosis induction |

Case Studies

- Study on Antiviral Activity :

- Antitumor Evaluation :

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Viral Replication : By enhancing A3G levels, the compound disrupts viral RNA synthesis.

- Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways leading to cancer cell death.

Q & A

Q. Methodological Notes

- Synthesis Optimization : Use DOE (Design of Experiments) to vary stoichiometry, solvent, and catalysts.

- Fluorescence Quenching Studies : Introduce quenchers (e.g., KI) to assess dynamic vs. static quenching mechanisms.

- Crystallography : Refine structures with Olex2 and validate using R-factor convergence (<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.